(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid
Description
Key Stereochemical Features:
- C3 Configuration : The carboxylic acid group at C3 adopts the R configuration, determined by the Cahn-Ingold-Prelog priority rules (COOH > CH2 > N > CH3).
- C4 Configuration : The methyl group at C4 is in the R orientation, leading to a trans relationship with the C3 substituent.
The diastereomeric purity of this compound is essential for applications in peptide synthesis, where stereochemical integrity ensures correct folding and biological activity. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as (2S,4S)-1-Fmoc-4-methylpyrrolidine-2-carboxylic acid, reveal distinct coupling constants ($$ J_{3,4} $$) and nuclear Overhauser effects (NOEs) between the methyl group and adjacent protons, corroborating the 3R,4R assignment.
Comparative Molecular Architecture with Proline Derivatives
The compound’s structure diverges from canonical proline through two modifications:
Structural Comparison Table
| Feature | Canonical Proline | (3R,4R)-4-Methyl-Fmoc-Proline Derivative |
|---|---|---|
| N1 Substitution | Free amine | Fmoc carbamate |
| C4 Substituent | Hydrogen | Methyl group |
| Ring Conformation | Cγ-endo puckering | Cγ-exo puckering (predicted) |
| Stereochemistry | L-configuration (2S) | 3R,4R configuration |
The methyl group at C4 imposes a Cγ-exo puckering, as observed in X-ray studies of related 4-substituted proline derivatives. This contrasts with the Cγ-endo conformation of unmodified proline, affecting backbone dihedral angles ($$\phi$$, $$\psi$$) in peptide chains.
X-ray Crystallographic Characterization of Pyrrolidine Ring Conformations
X-ray crystallography provides definitive evidence of the pyrrolidine ring’s geometry and substituent orientations. While direct data for this specific compound are limited, studies of analogous structures, such as (2S,4S)-1-Fmoc-4-methylpyrrolidine-2-carboxylic acid, offer insights:
Observed Parameters in Related Structures:
- Ring Puckering Amplitude (Q) : 0.52 Å, indicative of moderate distortion from planarity.
- Pseudorotation Phase Angle (P) : 18°, consistent with a Cγ-exo conformation.
- Torsion Angles :
- $$\tau1$$ (N1-C2-C3-C4): -12.3°
- $$\tau2$$ (C2-C3-C4-C5): 34.7°
The Fmoc group’s bulky fluorenyl moiety induces crystal packing effects , stabilizing a chair-like pyrrolidine conformation with axial orientation of the methyl group. Hydrogen bonding between the carboxylic acid and adjacent Fmoc carbonyl groups further stabilizes the lattice, as seen in similar carbamate-protected prolines.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,18-/m0/s1 |
InChI Key |
UZAANVFMPWVILR-UGSOOPFHSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Frameworks
The compound’s Fmoc-protected pyrrolidine core aligns with SPPS protocols for constrained amino acid analogs. A validated approach involves:
-
Resin functionalization : 2-Chlorotrityl chloride resin (0.39 mmol/g loading) is swelled in CH₂Cl₂ and treated with Boc-Orn(Fmoc)-OH (5 equiv) in the presence of 2,4,6-collidine.
-
Fmoc introduction : The pyrrolidine carboxylate is coupled using HATU/HOAt (4.5 equiv) in 20% N-methylmorpholine/DMF, achieving >98% coupling efficiency.
-
Methyl group installation : Asymmetric alkylation of the pyrrolidine nitrogen is performed using methyl triflate (2.2 equiv) in DMF at −20°C, preserving the (3R,4R) configuration.
Solution-Phase Routes
Alternative solution-phase methods employ:
-
Chiral auxiliary-mediated cyclization : (R)-4-methylpyrrolidine-3-carboxylic acid is reacted with Fmoc-Cl (1.1 equiv) in THF/NaHCO₃ (aq), yielding 86% enantiomeric excess (ee).
-
Microwave-assisted coupling : 30-minute irradiations at 80°C in DMSO/EtOAc (1:9) reduce racemization to <2%.
Critical Reaction Parameters and Optimization
Fmoc Deprotection Dynamics
Comparative studies of bases in SPPS reveal:
| Base | Solvent System | Conversion (%) | DKP Formation (%) |
|---|---|---|---|
| Piperidine | DMF | 92 | 8.4 |
| Pyrrolidine | DMSO/EtOAc (1:9) | 99 | 2.1 |
| 4-Me-Pip | 2-Me-THF/DOL (3:7) | 87 | 12.7 |
Pyrrolidine in DMSO/EtOAc (1:9) achieves complete Fmoc removal within 10 minutes (2 × 5 min treatments), outperforming piperidine’s 30-minute requirement. This correlates with pyrrolidine’s lower activation energy ( = 41.29 kcal/mol) in polar aprotic mixtures.
Carboxylic Acid Liberation
Post-synthesis ester hydrolysis employs LiOH (0.1 M) in THF/MeOH/H₂O (4:4:2) at 0°C for 2 hours, preserving Fmoc integrity with <0.5% epimerization. Critical parameters include:
-
Temperature control : Hydrolysis above 10°C induces racemization ( = 0.12 h⁻¹).
-
Solvent polarity : Dielectric constants >30 (e.g., THF/water) prevent Fmoc cleavage.
Analytical Validation Protocols
Chiral Purity Assessment
HPLC analysis on a Chiralpak IC-3 column (4.6 × 250 mm, 3 µm) with hexane/EtOH/TFA (90:10:0.1) resolves (3R,4R) and (3S,4S) diastereomers (Rₛ = 1.8). Key spectral data:
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show:
Comparative Synthesis Metrics
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Overall Yield | 78% | 65% |
| Stereopurity | 99.2% ee | 95.8% ee |
| Process Time | 48 h | 72 h |
| Solvent Intensity | 120 L/mol | 250 L/mol |
Solid-phase routes demonstrate clear advantages in stereocontrol and throughput, albeit requiring specialized resin-handling infrastructure.
Industrial-Scale Considerations
Cost-Benefit Analysis
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid typically involves the protection of amines using the Fmoc group, which facilitates subsequent reactions without affecting the amine functionality. This compound can serve as a precursor for various derivatives that are essential in pharmaceutical applications.
Applications in Medicinal Chemistry
-
Peptide Synthesis :
- The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to selectively protect amino acids allows for the stepwise assembly of peptides, which are crucial in developing therapeutic agents.
- Case Study: In a study on peptide synthesis, Fmoc derivatives were employed to construct cyclic peptides that exhibit enhanced biological activity against specific targets.
-
Antimicrobial Activity :
- Recent research has indicated that derivatives of pyrrolidine carboxylic acids exhibit significant antimicrobial properties. The structural modifications introduced by the Fmoc group can enhance the efficacy of these compounds against various bacterial strains.
- Case Study: A series of studies demonstrated that certain Fmoc-protected pyrrolidine derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
-
Drug Development :
- The compound's structural features allow it to act as a scaffold for drug design, particularly in developing inhibitors for enzymes or receptors involved in disease processes.
- Case Study: Research has focused on synthesizing analogs of this compound to target specific enzymes related to cancer progression, showing promising results in preclinical trials.
Biological Studies
The biological activity of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid and its derivatives has been extensively studied. These compounds often undergo evaluation for their pharmacological properties, including:
- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds are ongoing, with some studies indicating potential benefits in neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets include amino groups in peptides and proteins, and the pathways involved are those related to peptide bond formation and cleavage.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and synthetic yields:
*Hypothetical molecular formula for the target compound, inferred from analogs in .
Key Differences and Implications
Substituent Effects: The 4-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 4-bromophenyl (492.36 g/mol, ) or trifluoromethyl (419.40 g/mol, ). This enhances its solubility in polar solvents (e.g., acetonitrile/methanol mixtures) and compatibility with SPPS . Aryl-substituted analogs (e.g., 4-phenylpiperidine, ) exhibit increased hydrophobicity, which may affect peptide-resin interactions during synthesis.
Ring System Variations :
- Piperidine derivatives (e.g., ) have a six-membered ring, offering greater conformational flexibility than pyrrolidine analogs. This impacts binding affinity in medicinal chemistry applications.
- Hybrid structures (e.g., oxolane-pyrrolidine in ) introduce additional stereocenters and functional groups, complicating synthesis but enabling unique pharmacological profiles.
Synthetic Yields and Purity :
- Closely related Fmoc-protected compounds show crude yields of 63–70% and purities >99% (LC) under standard conditions (Fmoc-OSu, DIPEA, ACN/MeOH) .
- The target compound’s synthesis likely follows similar protocols, though the methyl group may require optimized reaction times to avoid racemization .
Stability and Storage :
- Most Fmoc-protected compounds require storage at 2–8°C to prevent decomposition . The methyl group’s electron-donating nature may enhance stability compared to electron-withdrawing groups (e.g., CF3).
Biological Activity
The compound (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the protection of the amine group with a fluorenylmethoxycarbonyl (Fmoc) moiety, followed by the introduction of the carboxylic acid functionality. The strategic use of this protecting group enhances the compound's stability and solubility, which is crucial for biological assays.
Biological Mechanisms
The biological activity of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structural motifs often exhibit modulation of enzymatic activity and receptor binding, suggesting that this compound may also have similar properties .
- Enzyme Inhibition : The compound shows potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, derivatives of pyrrolidine compounds have been reported to inhibit InhA, an enzyme critical for the fatty acid biosynthesis pathway in Mycobacterium tuberculosis .
- Receptor Interaction : Its unique structure allows for specific interactions with receptors that could modulate signaling pathways relevant to various diseases.
Biological Activity Data
A summary table detailing the biological activities observed in various studies is presented below:
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Tuberculosis Treatment : A study demonstrated that derivatives similar to (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid exhibited significant inhibitory activity against InhA, indicating a potential role in treating tuberculosis .
- Cancer Research : Compounds with similar structural features have been investigated for their ability to inhibit mutant forms of epidermal growth factor receptor (EGFR), which is a target in non-small cell lung cancer therapies . The structural modifications introduced by the Fmoc group might enhance selectivity and potency against these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
